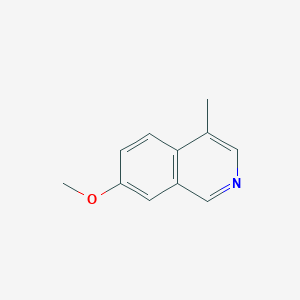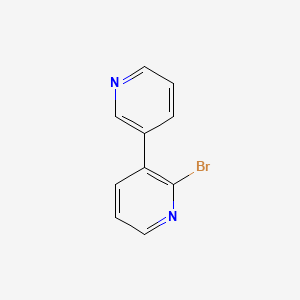
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-fluorobenzoic acid is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a benzoic acid core substituted with a 4,6-dimethoxy-2-pyrimidinyl group and a fluorine atom, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-fluoro- typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4,6-dimethoxy-2-pyrimidinol with 2,6-difluorobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-fluoro- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]-: A related compound with two pyrimidinyl groups.
Benzoic acid, 2,4-dimethoxy-: Another derivative with methoxy groups at different positions.
Uniqueness
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a pyrimidinyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar molecules .
Propriétés
Numéro CAS |
113761-79-8 |
|---|---|
Formule moléculaire |
C13H11FN2O5 |
Poids moléculaire |
294.23 g/mol |
Nom IUPAC |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-fluorobenzoic acid |
InChI |
InChI=1S/C13H11FN2O5/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18) |
Clé InChI |
OHDXBNAFHWENIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)F)C(=O)O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl 2-[(3-cyclohexyl-3-oxopropyl)amino]nonanedioate](/img/structure/B8732643.png)


![5-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8732680.png)





